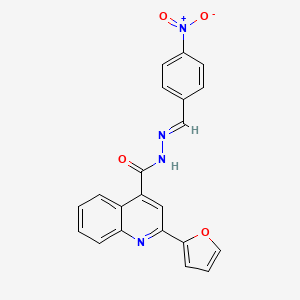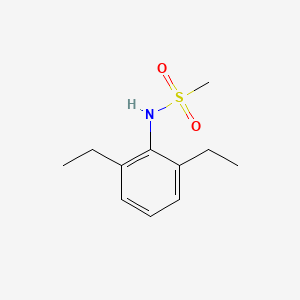![molecular formula C15H24N2O3S B5716051 N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the cleavage of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease.
作用機序
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide acts as a potent inhibitor of γ-secretase, which is responsible for the cleavage of APP and the generation of Aβ peptides. By inhibiting γ-secretase, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide reduces the production of Aβ peptides, which are thought to be the primary cause of Alzheimer's disease. In addition, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide also inhibits the Notch signaling pathway by preventing the cleavage of Notch receptors, which are involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of Aβ production, the inhibition of Notch signaling, and the induction of cell differentiation and apoptosis. In addition, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in Alzheimer's disease and other diseases.
実験室実験の利点と制限
One of the main advantages of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is its potent inhibitory activity against γ-secretase and the Notch signaling pathway, which makes it a valuable tool for studying the role of these pathways in disease pathogenesis. In addition, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research and development of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide. One area of focus is the optimization of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide analogs with improved pharmacokinetic properties and increased potency against γ-secretase and the Notch signaling pathway. Another area of focus is the investigation of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide's potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Finally, further studies are needed to elucidate the mechanisms underlying N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide's effects on cell differentiation and apoptosis, which may provide insights into new therapeutic targets for disease treatment.
合成法
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide can be synthesized using a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with 2,2-dimethylpropionyl chloride. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been shown to inhibit the production of Aβ peptides, which are thought to play a key role in the pathogenesis of the disease. In cancer, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been found to inhibit the Notch signaling pathway, which is involved in cell proliferation, differentiation, and survival.
特性
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-6-17(7-2)21(19,20)13-10-8-12(9-11-13)16-14(18)15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRDPRUXOXJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)


![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)




![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)

![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)